molecular formula C14H17NO B12917900 (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol CAS No. 68221-97-6

(1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol

Cat. No.: B12917900
CAS No.: 68221-97-6
M. Wt: 215.29 g/mol
InChI Key: SKDNUUCJZZOOGZ-BXUZGUMPSA-N
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Description

Cis-2-(1H-indol-3-yl)cyclohexanol is a compound that features an indole moiety attached to a cyclohexanol ring Indole derivatives are significant in various fields due to their biological activities and presence in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-2-(1H-indol-3-yl)cyclohexanol typically involves the functionalization of indole derivatives. One common method is the base-promoted fused β-carboline formation from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts . This cascade reaction uses ammonium salts as a nitrogen source and plays a crucial role in selectivity control.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale organic synthesis techniques. These methods may include catalytic processes, such as the use of palladium catalysts in Sonogashira reactions, to achieve the desired functionalization of the indole ring .

Chemical Reactions Analysis

Types of Reactions

Cis-2-(1H-indol-3-yl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in pharmaceutical and synthetic applications .

Scientific Research Applications

Cis-2-(1H-indol-3-yl)cyclohexanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Cis-2-(1H-indol-3-yl)cyclohexanol involves its interaction with various molecular targets. The indole moiety is known to bind with high affinity to biological targets, influencing pathways related to cell signaling and metabolism. This binding can result in various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-2-(1H-indol-3-yl)cyclohexanol is unique due to its specific structure, which combines the indole moiety with a cyclohexanol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

68221-97-6

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(1R,2R)-2-(1H-indol-3-yl)cyclohexan-1-ol

InChI

InChI=1S/C14H17NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,14-16H,2,4,6,8H2/t11-,14-/m1/s1

InChI Key

SKDNUUCJZZOOGZ-BXUZGUMPSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C2=CNC3=CC=CC=C32)O

Canonical SMILES

C1CCC(C(C1)C2=CNC3=CC=CC=C32)O

Origin of Product

United States

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